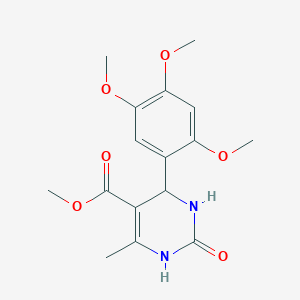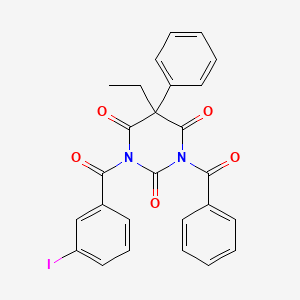![molecular formula C15H13F3N2O5S B5136342 (4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential use in the field of medicinal chemistry. This compound has been shown to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine has been widely used in scientific research due to its potential use in the field of medicinal chemistry. It has been shown to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine in laboratory experiments is its wide range of biochemical and physiological effects. This compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols.
Orientations Futures
There are many potential future directions for the use of (4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine in scientific research. One potential direction is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of this compound in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and it has potential applications in the development of new drugs for the treatment of various diseases. While there are limitations to its use, further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of (4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine involves a multistep process. The first step involves the reaction of 4-ethoxyaniline with 2,4-dinitro-1-fluorobenzene in the presence of a base. This reaction produces the intermediate compound, which is then treated with trifluoromethanesulfonic anhydride to produce the final product.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O5S/c1-2-25-11-5-3-10(4-6-11)19-13-8-7-12(9-14(13)20(21)22)26(23,24)15(16,17)18/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFSOSIYOFRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)


![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)

